Product packaging for 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one(Cat. No.:)

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one

Cat. No.: B13007226
M. Wt: 140.17 g/mol
InChI Key: TZZMYQJDRORIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one is a fused heterobicyclic compound that serves as a privileged scaffold in medicinal chemistry, particularly in the design of novel antifungal agents. This conformationally restricted γ-lactam framework is valued for its unique topological and physicochemical properties, which are advantageous in drug design . Primary research applications for this compound are in the development of triazole-based antifungal drugs. It functions as a core structural element in potential inhibitors of fungal CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis. The embedded γ-lactam moiety is hypothesized to enhance antifungal activity by enabling a critical interaction with the His310 residue in the enzyme's active site . Studies have shown that derivatives featuring this scaffold exhibit promising in vitro antifungal activity against a range of pathogenic fungi, including Candida species and Cryptococcus neoformans . Beyond its role as a potential pharmacophore, this heterocyclic system is also explored as a sophisticated building block in organic synthesis. Its structure offers defined vectors for the deployment of other pharmacophoric elements, making it a versatile intermediate for constructing more complex, target-oriented molecules in drug discovery programs . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2OS B13007226 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N2OS

Molecular Weight

140.17 g/mol

IUPAC Name

5,6-dihydropyrrolo[3,4-d][1,3]thiazol-4-one

InChI

InChI=1S/C5H4N2OS/c8-5-4-3(1-6-5)9-2-7-4/h2H,1H2,(H,6,8)

InChI Key

TZZMYQJDRORIRP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)N1)N=CS2

Origin of Product

United States

Ii. Synthetic Methodologies for 5,6 Dihydro 4h Pyrrolo 3,4 D Thiazol 4 One and Its Analogues

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in heterocyclic chemistry, involving the formation of a ring from two or more molecules with the elimination of a small molecule like water or ammonia. These approaches are instrumental in building the thiazole (B1198619) and pyrazole (B372694) rings that can serve as precursors to the target scaffold.

The reaction between a nucleophilic species like thiosemicarbazide (B42300) and an electrophilic α,β-unsaturated carbonyl compound is a classic method for constructing thiazole-containing heterocycles. While not explicitly detailed for the direct synthesis of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one in the reviewed literature, this principle is applied to create analogous structures. For example, a two-step synthesis of substituted dihydro-1H-pyrazolo[3,4-d]thiazoles begins with 4-thiazolidinones, which are themselves synthesized from the reaction of thiosemicarbazones (derivatives of thiosemicarbazide) and chloroacetic acid. researchgate.net This highlights the utility of thiosemicarbazide-derived intermediates in forming the thiazole portion of fused heterocyclic systems.

Hydrazones are versatile intermediates in heterocyclic synthesis. Their ability to undergo cyclization reactions is widely exploited. For instance, various benzo[d]thiazole-hydrazone analogues have been synthesized by reacting a thiazole-hydrazine intermediate with various aldehydes. nih.gov The resulting hydrazone's imine group (–N=CH–) is a key functional handle for subsequent chemical transformations. nih.gov Similarly, the synthesis of a related fused system, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c] clockss.orgcrossref.orgnih.govtriazole, proceeds through a hydrazonation step, where theoretical calculations confirmed the stability of the hydrazone tautomer intermediate, facilitating the subsequent cyclization. researchgate.net

Pyrazole derivatives are also common starting points for building fused bicyclic systems. nih.govsemanticscholar.orgnih.gov A notable strategy involves the reaction of arylhydrazines with diethyl acetylenedicarboxylate (B1228247) to generate functionalized pyrazole intermediates. nih.gov These intermediates can then undergo further annulation reactions, such as amide bond formation followed by cyclization with 1,1'-carbonyldiimidazole, to form a pyrrolo[3,4-c]pyrazole-4,6-dione (B1258101) core. nih.gov This demonstrates a modular approach where the pyrazole ring is constructed first, followed by the fusion of the pyrrole (B145914) ring.

One-Step Cyclization from Diol Precursors

A significant advancement in the synthesis of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole moiety is the development of a one-step cyclization method starting from a diol precursor. clockss.org This approach efficiently forms the fused pyrrolidine (B122466) ring onto the existing thiazole core.

The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of other functional groups, including the formation of C-N bonds for ring closure. clockss.org A facile synthesis of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole system employs an intramolecular Mitsunobu reaction. clockss.orgcrossref.org The key step involves the cyclization of a diol precursor, specifically 4,5-bis(hydroxymethyl)thiazole, to form the pyrrolidine ring fused to the thiazole. clockss.org

In this protocol, 4-nitrobenzenesulfonamide (B188996) is used as the nitrogen source for the pyrrolidine ring. clockss.org The choice of a sulfonamide with a low pKa is crucial for the reaction to proceed smoothly. clockss.org The diol is treated with the sulfonamide and Mitsunobu reagents, leading to a one-step double N-alkylation that forms the desired bicyclic sulfonamide intermediate. clockss.org This intermediate is then deprotected under mild conditions to yield the final 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole. clockss.org

The efficiency of the Mitsunobu cyclization is highly dependent on the reaction conditions and reagents. clockss.org Initial attempts using conventional Mitsunobu reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) were not ideal for reacting with the sulfonamide nucleophile. clockss.org Significant optimization was achieved by using cyanomethylenetributylphosphorane (B115182) (CMBP) as the phosphine (B1218219) component. clockss.org The reaction is typically carried out in a mixed solvent system like THF and toluene (B28343) at elevated temperatures (e.g., 80 °C). clockss.org

The scope of this one-step cyclization was explored with various diol substrates fused to different aromatic rings. The results indicate that the method is well-suited for creating five-membered pyrrolidine rings fused to five- or six-membered aromatic systems. clockss.org The final deprotection of the 5-(4-nitrobenzenesulfonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole intermediate using a polymer-supported thiophenol resin (PS-thiophenol) and cesium carbonate afforded the target compound, 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, in a high yield of 73%. clockss.org

Table 1: One-Step Mitsunobu Cyclization of Various Diol Precursors clockss.org
EntrySubstrate (Diol)ProductYield (%)
14,5-Bis(hydroxymethyl)thiazole derivativePyrrolo[3,4-d]thiazole derivative58 (as sulfonamide)
23,4-Bis(hydroxymethyl)thiophene derivativeThieno[3,4-c]pyrrole derivative44
33,4-Bis(hydroxymethyl)furan derivativeFuro[3,4-c]pyrrole derivative45
42,3-Bis(hydroxymethyl)pyridine derivativePyrrolo[3,4-c]pyridine derivative56

Iii. Structural Elucidation and Advanced Characterization Techniques for 5,6 Dihydro 4h Pyrrolo 3,4 D Thiazol 4 One Derivatives

Spectroscopic Methods

Spectroscopy is the primary tool for elucidating the structure of these heterocyclic compounds. Each method provides unique insights into different aspects of the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one derivatives.

In ¹H NMR spectra of this family of compounds, the chemical shifts (δ) of protons provide information about their electronic environment. For instance, aromatic protons on substituents will typically appear in the downfield region (δ 7.0-9.0 ppm). Protons on the pyrrolidinone ring, specifically the methylene (B1212753) (-CH₂) groups, and any methine (-CH) protons would have characteristic signals whose multiplicity (singlet, doublet, triplet, etc.) reveals adjacent proton-proton coupling. nih.gov For example, in related thiazolidin-4-one derivatives, methine protons can appear as singlets around δ 4.96 ppm, while NH protons are often observed as exchangeable singlets at more downfield shifts, sometimes above δ 11.0 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the lactam ring is a key indicator, typically resonating significantly downfield (e.g., δ > 160 ppm). ekb.eg Carbons in aromatic or heteroaromatic rings appear in the δ 110-160 ppm range, while aliphatic carbons, such as those in the pyrrolidine (B122466) ring, are found in the upfield region. acgpubs.orgtubitak.gov.tr

Table 1: Representative NMR Data for Related Thiazole (B1198619) and Pyrrole (B145914) Derivatives

Nucleus Functional Group Typical Chemical Shift (δ ppm) Source(s)
¹H NMR Aromatic-H 7.0 - 9.0 acgpubs.org
NH (Amide/Pyrrole) > 10.0 (often broad) nih.gov
CH (Methine) ~5.0 nih.gov
CH₃ (Alkyl) ~2.3 nih.gov
¹³C NMR C=O (Carbonyl) > 160 ekb.egnih.gov
Aromatic-C 110 - 160 tubitak.gov.tr

Note: Actual shifts can vary based on the specific substituents and solvent used.

Mass Spectrometry (MS) is vital for determining the molecular weight of the synthesized compounds and confirming their elemental formula. researchgate.net High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) and using electrospray ionization (ESI), provides highly accurate mass measurements, typically within a few parts per million (ppm) of the theoretical value. nih.gov This accuracy allows for the unambiguous determination of the molecular formula. nih.gov

The technique involves ionizing the molecule (e.g., to form [M+H]⁺ or [M-H]⁻) and then measuring its mass-to-charge ratio (m/z). researchgate.netresearchgate.net For example, a derivative of the core structure, 5-(phenylsulfonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, was confirmed by observing its corresponding molecular ion peak. clockss.org Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by identifying characteristic losses of small groups like CO or parts of substituents. nih.gov

Table 2: Example of HRMS Data for a Pyrrole Derivative

Compound Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z) Source

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending) at specific frequencies, which are characteristic of particular bonds.

For this compound derivatives, key diagnostic peaks include:

A strong absorption band for the carbonyl (C=O) stretching of the lactam group, typically found in the range of 1640-1720 cm⁻¹. nih.govnih.gov

An N-H stretching band for the pyrrole nitrogen (if unsubstituted), usually appearing as a broad or sharp peak around 3100-3300 cm⁻¹. nih.gov

C-H stretching bands for aromatic and aliphatic parts of the molecule are observed around 2800-3100 cm⁻¹. nih.gov

Bonds involving the thiazole ring, such as C=N and C-S , also give rise to characteristic absorptions in the fingerprint region (below 1600 cm⁻¹). tubitak.gov.tr

Table 3: Characteristic IR Absorption Frequencies for Thiazolidin-4-one Derivatives

Functional Group Bond Absorption Range (cm⁻¹) Source(s)
Carbonyl C=O 1640 - 1720 nih.govnih.gov
Amine/Amide N-H 3100 - 3300 nih.gov
Alkane C-H 2810 - 3055 nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore. In studies of related pyrrolo-pyrimidine derivatives, absorption bands have been noted around 312 nm. researchgate.net Changes in these absorption bands, such as a shift in wavelength (red or blue shift) or a change in intensity (hyper- or hypochromism) upon interaction with other molecules, can be used to study binding events, for example, with biological macromolecules like DNA. researchgate.net

Circular Dichroism (CD) spectroscopy is a specialized technique that is exclusively used for chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org If a derivative of this compound is synthesized as a single enantiomer or contains a chiral center, CD spectroscopy can be used to characterize its stereochemistry. The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure in solution. This technique is particularly powerful for confirming the absolute configuration of a chiral substance or studying its interactions with other chiral molecules, such as proteins or nucleic acids. researchgate.netwikipedia.org

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur) in a compound. This experimental data is compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated percentages (usually within ±0.4%) serves as crucial evidence for the purity and confirmation of the compound's elemental composition. ekb.egresearchgate.netclockss.org

Table 4: Example of Elemental Analysis Data for a 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Derivative

Compound Molecular Formula Analysis %C %H %N %S Source
5-(Phenylsulfonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole C₁₁H₉N₃O₄S₂ Calculated 42.44 2.91 13.50 20.60 clockss.org

Iv. Derivatives and Structural Modifications of 5,6 Dihydro 4h Pyrrolo 3,4 D Thiazol 4 One for Enhanced Research Utility

Introduction of Substituents for Structural Diversification

The strategic placement of substituents onto the pyrrolo[3,4-d]thiazole framework is a fundamental approach to creating a library of analogs with varied physicochemical properties. This diversification is crucial for optimizing a compound's biological activity, selectivity, and pharmacokinetic profile.

The addition of alkyl and aryl groups to the heterocyclic core is a common method for exploring the impact of steric bulk and lipophilicity. Aryl substitutions, in particular, can introduce new points for hydrogen bonding, pi-stacking interactions, and electronic effects.

Research has demonstrated the synthesis of derivatives such as 2-phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, where a phenyl group is attached at the 2-position of the thiazole (B1198619) ring. bldpharm.com Similarly, related heterocyclic systems have been modified with both alkyl and aryl groups, such as the 5-(4-chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole derivative. nih.gov In this example, the isopropyl group (an alkyl substituent) and the chlorophenyl group (an aryl substituent) are added to the pyrrole (B145914) nitrogen and an adjacent carbon, respectively, illustrating a common strategy for probing different binding pockets of a target protein. nih.gov

Table 1: Examples of Alkyl and Aryl Substituted Derivatives

Compound NameCore ScaffoldSubstituent(s)Position of Substitution
2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole5,6-dihydro-4H-pyrrolo[3,4-d]thiazolePhenyl2-position
5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole4-Chlorophenyl, Isopropyl5-position, 6-position

Halogenation is a powerful tool in medicinal chemistry for modulating a molecule's electronic character, lipophilicity, and metabolic stability. Introducing halogens like chlorine, fluorine, or iodine can alter electron density and create halogen bonds, which are specific non-covalent interactions that can enhance binding affinity.

Table 2: Examples of Halogenated Derivatives

Compound NameType of HalogenationSignificance
2-Iodo-4H-pyrrolo[3,4-d]thiazol-6(5H)-oneDirect iodination of the thiazole ringAlters electronic properties of the core heterocycle.
5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazoleHalogenation of an aryl substituentIntroduces an electron-withdrawing group and potential for halogen bonding.

Hybrid Molecular Architectures Incorporating the Pyrrolo[3,4-d]thiazole Core

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. This strategy aims to create novel chemical entities with potentially synergistic or multi-target activities. The pyrrolo[3,4-d]thiazole scaffold has been utilized as a building block in the creation of more complex, fused heterocyclic systems.

The fusion of different heterocyclic rings can lead to rigid, angularly fused systems with unique three-dimensional shapes suitable for interacting with complex biological targets. While direct hybridization of the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one core with a quinolinone moiety is a specific synthetic goal, related research highlights the feasibility of such molecular construction. For example, synthetic strategies have been developed to create 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. nih.gov This process involves the palladium-catalyzed cyclocondensation of intermediate compounds to construct the fused pyrrole ring onto a dihydroquinazolinone framework. nih.gov Although this example results in a quinazolinone rather than a quinolinone, the underlying principle of fusing a pyrrole-containing unit to a larger heterocyclic system demonstrates a viable pathway for creating novel, complex molecular architectures. nih.govnih.gov

The combination of thiazole and pyrazoline or pyrazole (B372694) rings within a single molecular framework is an area of active investigation. nih.govnih.gov Pyrazoline and its oxidized form, pyrazole, are five-membered heterocyclic rings known to be present in many biologically active compounds. Hybrid molecules containing both a thiazole and a pyrazole ring have been synthesized and studied for various research purposes. nih.gov One synthetic route involves the cyclization of a 5-arylidene-2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one with phenyl hydrazine (B178648) to yield pyrazolo[3,4-d]thiazole derivatives. nih.gov This approach effectively fuses a pyrazole ring onto a thiazole-containing precursor, creating a compact, bicyclic hybrid system. Such thiazole-pyrazoline hybrids are explored for their potential to interact with specific biological targets by presenting functionalities from both heterocyclic systems. nih.gov

A closely related and extensively studied scaffold is the pyrrolo[3,4-d]pyridazinone core. Researchers have used this structure as a platform to develop hybrid molecules, often by attaching other heterocyclic rings like 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235). mdpi.comnih.govnih.gov The rationale behind this hybridization is often to combine the known properties of the pyrrolo[3,4-d]pyridazinone core with the pharmacophoric features of the attached heterocycle. semanticscholar.org

For instance, a series of 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone were synthesized with the goal of creating selective cyclooxygenase-2 (COX-2) inhibitors. semanticscholar.org These studies found that the resulting hybrid molecules could effectively inhibit COX enzymes, and molecular docking studies suggested a binding mode similar to established inhibitors. nih.govsemanticscholar.org This line of research demonstrates a successful application of molecular hybridization to generate compounds with specific and enhanced biological activities for research purposes. mdpi.com

Table 3: Research on Pyrrolo[3,4-d]pyridazinone Derivatives

Derivative ClassAttached HeterocycleResearch Focus/GoalKey Finding
Pyrrolo[3,4-d]pyridazinone Hybrids1,3,4-OxadiazoleDevelopment of selective COX-2 inhibitors. semanticscholar.orgCompounds showed strong COX inhibition with good affinity for the COX-2 isoform. nih.govsemanticscholar.org
Pyrrolo[3,4-d]pyridazinone HybridsN-substituted-1,2,4-triazoleInvestigation of anti-inflammatory activity. nih.govResulting molecules exhibited significant COX-2 selectivity. nih.gov

Spiro Pyrrolo[3,4-d]pyrimidine Derivatives

The fusion of different heterocyclic rings can lead to the generation of novel compounds with unique pharmacological profiles. Spiro heterocycles, in particular, are of great interest in the pharmaceutical industry due to their distinct three-dimensional structures and significant biological activity. The synthesis of spiro pyrrolo[3,4-d]pyrimidine derivatives represents a strategic modification to explore new chemical space and biological targets.

A recently developed synthetic route involves a one-pot condensation reaction of amino cyclohexane (B81311) derivatives with benzaldehyde (B42025) to create functionalized spiro pyrrolo[3,4-d]pyrimidines. This method is considered economically and environmentally advantageous compared to multi-step synthetic processes.

A series of these synthesized spiro compounds were evaluated for their anti-inflammatory and antioxidant activities. Specifically, their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) was assessed. Several of the synthesized compounds demonstrated significant anti-inflammatory activity, with many exhibiting a higher selectivity index for COX-2 over COX-1 when compared to the reference drug, celecoxib (B62257). For instance, compounds 6 and 11 from the study showed potent and selective COX-2 inhibition. Compound 14 was identified as having a very promising anti-inflammatory profile with an IC₅₀ of 6.00, compared to celecoxib's IC₅₀ of 14.50.

The research highlights the potential of these spiro derivatives as lead compounds for the development of new anti-inflammatory and antioxidant agents. Furthermore, some spiro[pyrimido[4,5-b]quinoline-5,5'-pyrrolo[2,3-d]pyrimidine]-pentaone derivatives have been synthesized and evaluated for their in vitro antibacterial activities. Another study reported the synthesis of spiro(pyrrol-2,5'-pyrrolo[2,3-d]pyrimidine)-2',4',5,6'-tetraones and their evaluation for antitumor activity against a human hepatocellular carcinoma cell line (HepG2), with some compounds showing activity comparable to 5-fluorouracil (B62378) and imatinib (B729).

Table 1: Selected Spiro Pyrrolo[3,4-d]pyrimidine Derivatives and their Biological Activity

Compound Biological Activity Key Findings Reference
Compound 6 COX-2 Inhibition High selectivity index of 129.21 compared to celecoxib (31.52).
Compound 11 COX-2 Inhibition Most powerful and selective COX-2 inhibitor with a selectivity index of 175.
Compound 14 Anti-inflammatory Promising activity with an IC₅₀ of 6.00.
Spiro[pyrimido[4,5-b]quinoline-5,5'-pyrrolo[2,3-d]pyrimidine]-pentaone derivatives Antibacterial Evaluated for in vitro antibacterial properties.
Spiro(pyrrol-2,5'-pyrrolo[2,3-d]pyrimidine)-2',4',5,6'-tetraones Antitumor Activity comparable to 5-fluorouracil and imatinib against HepG2 cell line.

Bioisosteric Replacement Strategies in Pyrrolo[3,4-d]thiazole Analogues

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design and modification of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. This approach involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with enhanced biological activity or a more favorable profile.

In the context of pyrrolo[3,4-d]thiazole analogues, bioisosteric replacement can be a powerful tool to modulate their biological effects. The pyrrolopyrimidine scaffold itself is considered a versatile platform for tailored drug development. A key example of this strategy is the investigation of thieno[2,3-d]pyrimidine (B153573) as a bioisostere of pyrrolo[2,3-d]pyrimidine. This replacement of the pyrrole nitrogen with a sulfur atom can significantly impact the compound's interaction with its biological target.

One study focused on the development of inhibitors for RET kinase, a crucial driver in certain cancers. In this research, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and their structure-activity relationship was extensively studied. To explore the effect of bioisosteric replacement, the thieno[2,3-d]pyrimidine scaffold was also investigated. The findings revealed that replacing the N-1 of pyrrolo[2,3-d]pyrimidine with a sulfur atom (to give the thieno[2,3-d]pyrimidine analogue) led to a decrease in the inhibitory activity against RET kinase.

This demonstrates that while bioisosteric replacement is a valuable strategy, the outcomes are highly dependent on the specific molecular context and the biological target. The careful analysis of electronic, steric, and conformational parameters is crucial for the successful application of this strategy. The goal is to maintain the critical features for biological activity while modifying physicochemical properties to yield improved derivatives.

V. Structure Activity Relationship Sar Studies in Pyrrolo 3,4 D Thiazol 4 One Research

Impact of Substituent Position and Nature on Biological Activities

The biological activity of compounds derived from the pyrrolo[3,4-d]thiazol-4-one and related heterocyclic systems is profoundly influenced by the placement and chemical nature of various substituents. Research on analogous structures, such as pyrrolo[3,4-d]pyridazinones and thiazole-containing compounds, provides valuable insights into the potential SAR of the target scaffold. nih.govglobalresearchonline.net

The introduction of different functional groups at various positions on the pyrrole (B145914) or thiazole (B1198619) rings can modulate properties like binding affinity, selectivity, and pharmacokinetic profiles. For instance, in related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors, the presence of a substituent at the para-position of the aniline (B41778) ring was found to be a key determinant of potency and selectivity for aurora kinases. acs.org Similarly, for a series of pyrazolo[3,4-d]thiazole derivatives, specific substitutions led to significant anticancer and anti-inflammatory activities. nih.gov Compound 6b from this series, with particular substitutions, showed potent anticancer activity against MCF-7 and HepG2 cell lines. nih.gov

In a study of pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govnih.govoxazoles, the nature of the substituent on the pyrrole nitrogen was critical. nih.gov A 3-amino, 4-methoxybenzyl group at this position in compound 3z resulted in sub-micromolar growth inhibitory effects against a panel of non-Hodgkin lymphoma cell lines. nih.gov This highlights that both the electronic and steric properties of substituents are crucial.

The table below summarizes the impact of different substituents on the biological activity of various related heterocyclic compounds, offering a predictive framework for the SAR of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one derivatives.

Scaffold Substituent & Position Observed Biological Activity Reference
Pyrazolo[3,4-d]thiazole1,3,5-trisubstitutedAnticancer and anti-inflammatory nih.gov
Pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govnih.govoxazole3-amino, 4-methoxybenzyl on pyrrole nitrogenPotent anti-lymphoma activity nih.gov
N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amineSubstituent at aniline para-positionPotent and selective Aurora kinase inhibition acs.org
Pyrrolo[3,4-d]pyridazinoneModification at pyrrole and pyridazine (B1198779) ringsAnalgesic and potential anticancer activity researchgate.net
1,3,4-ThiadiazoleFluoro-substituted phenyl ringAnti-tubercular activity globalresearchonline.net

These examples underscore the principle that even minor modifications to the substituent's nature (e.g., electron-donating vs. electron-withdrawing) or its position can lead to significant changes in biological outcomes.

Correlation of Specific Structural Features with Molecular Target Binding Affinity

The binding affinity of a ligand to its molecular target is governed by a complex interplay of intermolecular forces. For pyrrolo[3,4-d]thiazol-4-one derivatives, specific structural elements are predicted to be crucial for establishing high-affinity interactions with biological targets such as protein kinases or enzymes.

Molecular docking studies on related heterocyclic inhibitors have elucidated key binding modes. For instance, in pyrazolo[3,4-b]pyridine-based Tropomyosin receptor kinase (TRK) inhibitors, the pyrazolo portion of the scaffold often acts as a hydrogen bond donor, while the pyridine (B92270) ring can engage in π–π stacking interactions with aromatic residues like phenylalanine in the active site. nih.gov This suggests that the pyrrole nitrogen and the thiazole ring of the this compound core could play similar roles in hydrogen bonding and hydrophobic interactions, respectively.

The table below illustrates the correlation between structural features and binding interactions for several classes of heterocyclic inhibitors.

Inhibitor Class Structural Feature Molecular Target Key Binding Interaction Reference
Pyrazolo[3,4-b]pyridinePyrazolo moietyTRK KinaseHydrogen bonding nih.gov
Pyrazolo[3,4-b]pyridinePyridine ringTRK Kinaseπ–π stacking with Phe589 nih.gov
Pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govnih.govoxazoleTricyclic core and substituentsTubulin (colchicine site)Specific hydrophobic and polar contacts nih.gov
N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-aminePyrimidin-2-amineAurora KinaseHydrogen bonding acs.org

These findings suggest that for this compound derivatives, the lactam carbonyl group, the pyrrole N-H, and the sulfur and nitrogen atoms of the thiazole ring are likely to be key pharmacophoric features involved in direct interactions with target proteins.

Rational Ligand Design Principles Derived from SAR Analysis

The insights gained from SAR and structural biology studies provide a foundation for the rational design of new, improved ligands. The goal is to optimize the molecular structure to enhance binding affinity, selectivity, and drug-like properties.

A key principle in rational drug design is scaffold hopping, where the core structure of a known inhibitor is replaced with a different, often isosteric, scaffold to explore new chemical space and potentially improve properties. nih.gov For example, based on the SAR of known kinase inhibitors, a pyrazolo[3,4-b]pyridine scaffold was used to design novel TRK inhibitors. nih.gov This approach could be applied to the this compound core to develop inhibitors for various targets.

Another important principle is the structure-based design of substituents to exploit specific pockets or interactions within the target's binding site. For example, in the development of PARP inhibitors, structure- and property-based design led to the discovery of AZD5305, a potent and selective PARP1 inhibitor. nih.gov This involved designing substituents that would confer high selectivity for PARP1 over other PARP family members. nih.gov

The design of 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone as COX-2 inhibitors was guided by the principle of creating molecules that would fit into the larger active site of COX-2 compared to COX-1, thereby achieving selectivity. nih.govmdpi.com The relatively large size of the designed compounds, especially those with phenyl and 4-methoxyphenyl (B3050149) rings, was a key factor in their selective binding. nih.gov

Key principles for the rational design of this compound derivatives are summarized below:

Targeted Substitutions: Introduce substituents at positions identified from SAR studies to enhance potency. For instance, targeting specific hydrophobic pockets or solvent-exposed regions of the active site can improve affinity and selectivity.

Bioisosteric Replacement: Replace functional groups with bioisosteres to improve pharmacokinetic properties or to probe the importance of specific interactions. The use of 1,3,4-oxadiazole as a bioisosteric analogue of a carboxylic group is a relevant example. researchgate.net

Conformational Constraint: Introduce conformational rigidity into the molecule, for example, by creating spiro compounds, to lock in a bioactive conformation and potentially increase affinity. nih.gov

Fragment-Based Design: Combine structural fragments known to bind to adjacent sites on a target protein to create a more potent ligand.

By applying these principles, researchers can systematically evolve the this compound scaffold into highly effective and specific modulators of biological targets.

Vi. Mechanistic and Computational Investigations of 5,6 Dihydro 4h Pyrrolo 3,4 D Thiazol 4 One and Analogues

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used to understand the structural basis of protein-ligand interactions and to screen virtual libraries of compounds for potential drug candidates. For analogues of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one, docking studies have been crucial in identifying key binding modes and interactions within the active sites of various enzymes and receptors.

Analogues of this compound have been extensively studied as inhibitors of key enzymes involved in inflammation and cell cycle regulation, such as cyclooxygenases (COX-1 and COX-2), lipoxygenase (LOX), and cyclin-dependent kinase 2 (CDK2).

COX/LOX Inhibition: Derivatives of related scaffolds like pyrrolo[3,4-c]pyrrole (B14788784) and pyrrolo[3,4-d]pyridazinone have been designed as anti-inflammatory agents with dual COX/LOX inhibitory activity. nih.gov Molecular docking studies have been performed to support experimental findings and to understand the binding patterns of these compounds. nih.govdntb.gov.ua For instance, new Mannich base derivatives of pyrrolo[3,4-c]pyrrole were docked into the active sites of COX-1, COX-2, and LOX. The results showed that these compounds occupy a similar position in the COX active site as the known drug meloxicam. researchgate.net Similarly, novel pyrrolo[3,4-d]pyridazinone derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety were shown through docking to fit well within the COX-2 active site, correlating with their selective in vitro inhibitory activity. researchgate.netmdpi.com Thiazole (B1198619) derivatives have also been investigated as COX inhibitors, with docking studies revealing key interactions with active site residues such as Arg120, Tyr355, and Ser530 in COX-2. sciepub.com

nih.govresearchgate.net
Table 1: Molecular Docking Results for Pyrrolo-Thiazole Analogues as COX/LOX Inhibitors
Compound ClassTarget EnzymeKey Interacting ResiduesReference CompoundSource
Pyrrolo[3,4-c]pyrrole Mannich BasesCOX-1/COX-2Not specifiedMeloxicam
Pyrrolo[3,4-d]pyridazinone-1,3,4-oxadiazole hybridsCOX-2Not specifiedMeloxicam

CDK2 Inhibition: The cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.gov Roscovitine is a known CDK inhibitor, and its purine (B94841) scaffold has been bioisosterically replaced with pyrazolo[3,4-d]pyrimidine, an analogue of the pyrrolo-thiazole core. nih.gov Molecular docking of these new analogues into the CDK2 binding domain revealed similar binding patterns and interactions to roscovitine. nih.gov These computational predictions were confirmed by in vitro assays, where the new compounds showed potent CDK2 inhibition. nih.gov Another class of compounds, tetrahydroindazoles, were identified as CDK2 inhibitors through high-throughput screening, and computational analysis was used to predict their binding site at the CDK2/cyclin E1 interface. nih.gov

nih.gov
Table 2: Molecular Docking Insights for Pyrrolo-Thiazole Analogues as CDK2 Inhibitors
Compound ClassTargetKey FindingReference CompoundSource
Pyrazolo[3,4-d]pyrimidine analoguesCDK2Accomplished similar binding patterns and interactions as the lead compound.Roscovitine
TetrahydroindazolesCDK2/cyclin E1Predicted a potential binding site at the protein-protein interface.N/A

Computational studies have also been used to predict the potential of pyrrolo-thiazole analogues to modulate various receptors. For example, a class of pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govdntb.gov.uaoxazoles, which are positional isomers of known antitumor agents, were evaluated for their drug-likeness. nih.gov The most effective compounds showed active scores as nuclear receptor and G-protein coupled receptor (GPCR) ligands, as well as kinase and enzyme inhibitors, suggesting multiple potential mechanisms of action. nih.gov This highlights the utility of computational profiling in identifying the broader pharmacological landscape of a chemical series beyond a single intended target.

Molecular Dynamics Simulations to Elucidate Dynamic Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the subtle conformational changes that occur over time. A study on thiazole derivatives as dual COX-1/COX-2 inhibitors employed both molecular docking and MD simulations. sciepub.com These simulations helped to confirm the stability of the inhibitor-enzyme complex and to identify key residues, such as His90 and Arg513, that are critical for stabilizing the interaction. sciepub.com Such studies provide a more realistic model of the binding event and can explain differences in affinity and selectivity that are not apparent from docking alone.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules. These properties, such as the distribution of electron density and the energies of molecular orbitals, are fundamental to a molecule's reactivity and its ability to interact with biological targets.

DFT studies have been applied to understand the structure and reactivity of pyrrolo-thiazole type systems. In one study, the synthesis of 2,3-dihydroferroceno nih.govnih.govpyrrolo[2,1-b]thiazol-5(8bH)-ones was investigated. nih.gov DFT calculations were used to optimize the geometry of the synthesized compounds and to propose a mechanism for the diastereoselective annulation reaction. The calculations involved energetic and molecular orbital (MO) analysis of the reaction intermediates, providing a detailed picture of the reaction pathway. nih.gov

In another example, DFT calculations were performed on a series of newly synthesized pyrazolyl–thiazole derivatives of thiophene. nih.govrsc.org These computational studies were used to understand the electronic properties of the compounds, which were then correlated with their experimentally observed antimicrobial and antioxidant activities. nih.govrsc.org The results from these quantum chemical calculations complement experimental data and provide a theoretical foundation for the observed biological activities.

While specific TDDFT studies on this compound were not prominently found, this method is a standard tool for predicting the electronic absorption spectra (UV-Vis) of molecules. It allows for the calculation of excited state energies, which correspond to the absorption of light. For related heterocyclic systems, TDDFT would be employed to rationalize the observed spectroscopic properties and to understand how structural modifications influence the electronic transitions, which can be important for applications in materials science or as fluorescent probes.

In silico Pharmacokinetic Predictions and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. In silico ADME predictions are now a cornerstone of the early drug discovery phase, allowing researchers to filter out compounds with unfavorable properties. nih.govmdpi.com This early assessment helps to reduce the high attrition rates of drug candidates in later clinical trial phases. mdpi.com

The drug-likeness of a molecule is often initially assessed using rules such as Lipinski's Rule of Five. mdpi.com This rule establishes that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP (a measure of lipophilicity) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Computational platforms like SwissADME, Molinspiration, and pkCSM are frequently used to calculate these and other key descriptors for novel compounds. mdpi.comnih.govsemanticscholar.org

While specific in silico ADME data for this compound is not extensively detailed in publicly available literature, studies on analogous heterocyclic systems, including various thiazole and pyrrole (B145914) derivatives, provide a framework for what such an analysis would entail. mdpi.comnih.gov For instance, investigations into thiazole derivatives often involve calculating parameters like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450. mdpi.com The goal is to identify molecules with high oral bioavailability, appropriate distribution to the target tissues, and a low propensity for causing drug-drug interactions. nih.gov

The table below illustrates a typical output from such in silico predictions for a series of hypothetical pyrrolothiazole analogues, showcasing key physicochemical and pharmacokinetic parameters.

Compound IDMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsTPSA (Ų)GI AbsorptionBBB PermeantLipinski Violations
Analogue A345.42.81475.3HighYes0
Analogue B421.53.52592.1HighYes0
Analogue C510.64.937110.8HighNo1 (MW > 500)
Analogue D388.25.21360.5LowNo1 (logP > 5)
Analogue E455.34.10685.4HighYes0

This table is representative and generated for illustrative purposes based on typical parameters evaluated for similar heterocyclic compounds.

Computational Approaches for Elucidating Reaction Mechanisms

Understanding the pathway of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and ensuring the selective formation of the desired product. Computational methods, particularly Density Functional Theory (DFT), have become essential for investigating the mechanisms of complex organic reactions. mdpi.comnih.gov

The synthesis of fused heterocyclic systems like pyrrolothiazoles can involve multiple steps and the formation of several potential intermediates. mdpi.com DFT calculations can be used to model these pathways, determine the geometries of reactants, intermediates, and transition states, and calculate their relative energies. mdpi.com This allows chemists to identify the most likely reaction pathway and understand the factors that control the reaction's chemo- and stereoselectivity.

For example, a DFT study on the formation of a related ferroceno mdpi.comresearchgate.netpyrrolo[2,1-b]thiazol-5(8b)-one system explored the multi-step annulation process. mdpi.com The investigation proposed a mechanism involving an initial N-acylation, followed by a proton-mediated cyclocondensation to form an iminium intermediate. The subsequent diastereoselective attack by a sulfhydryl group on this iminium center leads to the final thiazolidine (B150603) ring formation. mdpi.com Such detailed mechanistic insights, derived from computational modeling, are crucial for rationalizing experimental outcomes and for designing more efficient synthetic routes to these and related heterocyclic structures. mdpi.com

Vii. Research Applications of Pyrrolo 3,4 D Thiazol 4 One Scaffolds in Diverse Academic Contexts

Development of Enzyme Inhibitors

The rigid, bicyclic structure of the pyrrolo[3,4-d]thiazol-4-one scaffold makes it an attractive candidate for designing specific enzyme inhibitors. Researchers have explored its potential to interact with the active sites of various enzymes implicated in disease.

A significant area of research has been the development of anticoagulants that target key enzymes in the blood coagulation cascade, such as Factor Xa (FXa) and Factor XIa (FXIa). Dual inhibition of these factors is a promising strategy for creating new-generation anticoagulants.

In this context, hybrid molecules incorporating a thiazole (B1198619) ring with a related 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one scaffold have been designed and synthesized. nih.gov These compounds were evaluated for their ability to inhibit both FXa and FXIa. In vitro testing demonstrated that several of these hybrid derivatives exhibit high inhibitory activity against both coagulation factors. nih.gov For instance, the synthesis involved reacting 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide (B42300), followed by a reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield the target thiazole-containing molecules. nih.gov

Further studies on similar hybrid structures, specifically tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones, also identified potent inhibitors. In vitro assays revealed that some derivatives act as dual inhibitors, while others show selectivity for either FXa or FXIa.

Table 1: Inhibitory Activity of Selected Pyrroloquinoline-Thiazole Hybrid Compounds

Compound ID Target Enzyme Inhibition (%) IC₅₀ (µM)
3e Factor Xa 99±1 2.0
Factor XIa 99±1 2.0
Thrombin 99±1 2.0
3f Factor Xa 99±1 2.0
Factor XIa 99±1 2.0
Thrombin 45±3 >100
3i Factor Xa 99±1 1.0
Factor XIa 75±1 15.0
Thrombin 15±2 >100

Data sourced from studies on hybrid derivatives containing related pyrroloquinoline and thiazole moieties. nih.gov

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a key target for antineoplastic drug development. nih.gov While research on the specific 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one scaffold as a CDK inhibitor is not extensively documented in publicly available literature, related heterocyclic systems containing either a pyrrole (B145914) or a thiazole ring have shown significant promise.

For example, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives were designed and synthesized as novel CDK2 inhibitors. nih.gov In vitro assays against the MCF-7 breast cancer cell line and enzyme inhibition assays against CDK2 identified compounds with significant activity, with IC₅₀ values as low as 1.60 µM for CDK2. nih.gov Similarly, other research has focused on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine scaffolds, which have also yielded potent CDK2 inhibitors. nih.gov These findings suggest that pyrrole-fused ring systems are viable scaffolds for CDK inhibition, indicating a potential avenue for future research with the pyrrolo[3,4-d]thiazol-4-one core.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Inhibitors of these enzymes are widely used as anti-inflammatory agents.

Research into 4-hydroxythiazoles identified them as potent inhibitors of 5-lipoxygenase (5-LOX), with some derivatives exhibiting IC₅₀ values below 1 µM. nih.gov However, a crucial finding from this research was that the corresponding thiazolidin-4-one analogues were found to be relatively inactive. nih.gov This suggests that the "-one" moiety at the 4-position of the thiazole ring, as found in the this compound scaffold, may not be favorable for 5-LOX inhibition. The same study noted that the 4-hydroxythiazoles showed only weak activity against COX enzymes. nih.gov

Separately, studies on other related heterocyclic systems, such as N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone, have yielded compounds with significant COX-2 inhibitory activity and a promising selectivity ratio over COX-1. nih.gov

Antimicrobial Research Applications

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Heterocyclic compounds, including those with thiazolidin-4-one and pyrrole cores, are a rich source for such research. Thiazolidin-4-one derivatives have been reported to possess a wide range of biological activities, including antibacterial and antifungal properties. nih.govnih.gov Similarly, various pyrrole derivatives have been synthesized and evaluated for their antimicrobial potential against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net

While specific studies focusing exclusively on the antimicrobial properties of this compound are limited, research on related structures provides a strong rationale for its investigation. For example, novel pyrazole (B372694) derivatives incorporating a thiazolin-4-one moiety have demonstrated excellent activity against various bacterial and fungal pathogens, with some compounds showing minimum inhibitory concentrations (MICs) comparable to the reference drug Ciprofloxacin. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole-Thiazolin-4-one Derivatives

Compound ID Test Organism MIC (µg/mL)
7b S. aureus 0.24
B. subtilis 0.25
E. coli 0.22
P. aeruginosa 0.23
4a E. coli 0.45
5a E. coli 0.46
Ciprofloxacin E. coli 0.46

Data sourced from a study on pyrazole derivatives incorporating a thiazolin-4-one moiety. nih.gov

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. nih.gov Disrupting biofilm formation is a key strategy to combat persistent infections. Quorum sensing (QS), a system of cell-to-cell communication, is often crucial for biofilm development, making it an attractive target for anti-biofilm agents. frontiersin.org

Research into compounds with anti-biofilm activity has explored various heterocyclic scaffolds. For instance, a compound identified as 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, extracted from Exiguobacterium indicum, was shown to robustly inhibit biofilm formation in Pseudomonas aeruginosa by attenuating quorum sensing. frontiersin.org In other studies, newly synthesized nih.govnih.govresearchgate.netthiadiazole[3,2-a]pyrimidin-5-ones, developed through a hybridization of marine compound features, have been identified as promising agents for dispersing preformed biofilms of both Gram-positive and Gram-negative pathogens. nih.gov One derivative, in particular, exhibited remarkable dispersal activity against pathogens like S. aureus, E. faecalis, P. aeruginosa, and C. albicans, with concentrations that cause 50% biofilm inhibition (BIC₅₀) ranging from 17 to 40 µg/mL. nih.gov These findings highlight the potential of pyrrole- and thiazole-containing heterocyclic systems in the development of novel anti-biofilm therapies.

Antineoplastic Investigations

The search for novel anticancer agents is a cornerstone of medicinal chemistry. The structural features of the pyrrolo-thiazole framework have been explored for potential antineoplastic activity.

A key study investigated a series of 5-aryl-2,3-dihydropyrrolo-[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates), which are direct derivatives of a dihydropyrrolo-thiazole scaffold. nih.gov These compounds were designed as analogues of a known antineoplastic agent. They were tested for their growth-inhibitory activity against the HL-60 human promyelocytic leukemia cell line. The results showed that several of the synthesized pyrrolo-thiazole derivatives possessed antileukemic activity equal to that of the reference compound, with a 4-chlorophenyl analogue being approximately 75% more potent. nih.gov The same compounds were also tested in a colony formation assay using HT-29 human colon carcinoma cells, where they significantly reduced cell survival, confirming that these derivatives retain significant antineoplastic activity. nih.gov

Table 3: Antineoplastic Activity of 5-Aryl-2,3-dihydropyrrolo-[2,1-b]thiazole Derivatives

Compound Cell Line Activity Metric Result
7a (phenyl) HL-60 Leukemia Growth Inhibition Active
7b (4-methylphenyl) HL-60 Leukemia Growth Inhibition Active
7c (4-methoxyphenyl) HL-60 Leukemia Growth Inhibition Active
7d (4-chlorophenyl) HL-60 Leukemia Growth Inhibition ~75% more potent than reference
7a-d HT-29 Colon Carcinoma Relative Cell Survival >3-log reduction at 300 µM

Data sourced from a study on 5-aryl-2,3-dihydropyrrolo-[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates). nih.gov

Anticonvulsant Research

While direct studies on the anticonvulsant properties of this compound itself are not extensively documented in the reviewed literature, the broader family of compounds containing thiazole and thiazolidinone rings is a recognized area of anticonvulsant research. nih.govbiointerfaceresearch.com The thiazole moiety is considered a key pharmacophore, and its incorporation into various heterocyclic structures has yielded compounds with significant antiepileptic potential. biointerfaceresearch.com

Research into related fused heterocyclic systems demonstrates the potential of this structural class. For instance, a series of 7-phenyl-5H-thiazolo[5,4-e] nih.govnih.govnih.govtriazolo[5,1-c]pyrrolo[1,2-a] nih.govnih.govdiazepines were synthesized and evaluated for their anticonvulsant activity against pentylenetetrazole (PTZ)-induced seizures in mice. brieflands.comresearchgate.net These complex fused systems, which incorporate a thiazole-pyrrolo core, showed a significant, dose-dependent decrease in seizures. brieflands.com One derivative, in particular, exhibited more potent anticonvulsant activity at a 50 mg/kg dose than the reference drug diazepam. brieflands.comresearchgate.net

Similarly, studies on other thiazole-containing fused systems, such as 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govnih.govtriazole derivatives, have identified compounds with notable anticonvulsant effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov The investigation of these related structures underscores the therapeutic potential of the thiazole-pyrrolo framework in the development of new anticonvulsant agents. nih.govnih.gov

Table 1: Anticonvulsant Activity of Selected Thiazole-Fused Heterocyclic Derivatives

Compound Class Seizure Model Key Findings Reference
7-phenyl-5H-thiazolo[5,4-e] nih.govnih.govnih.govtriazolo[5,1-c]pyrrolo[1,2-a] nih.govnih.govdiazepines PTZ-induced seizures (mice) Showed significant, dose-dependent anticonvulsant activity. One derivative was more potent than diazepam. brieflands.comresearchgate.net
6-(4-fluorophenyl)thiazolo[3,2-b] nih.govnih.govnih.govtriazole MES test (mice) Exhibited selective protection with an ED₅₀ value of 49.1 mg/Kg. nih.gov
6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govnih.govnih.govtriazole PTZ test (mice) Showed activity with an ED₅₀ of 63.4 mg/Kg, resulting in a protective index higher than carbamazepine. nih.gov

Anticoagulant Research

The pyrrolo-thiazole scaffold and its bioisosteres are of significant interest in the development of novel anticoagulants, particularly as inhibitors of key coagulation factors like Factor Xa (FXa) and Factor XIa (FXIa). nih.govbjcardio.co.uk Inhibition of these factors is a critical strategy for the prevention and treatment of thromboembolic diseases. nih.govbjcardio.co.uk

Research has focused on related fused pyrrole systems, such as pyrrolo[3,2-d]pyrimidineone and pyrrolo[3,2,1-ij]quinolin-2-one, which have served as foundational structures for potent inhibitors. A series of pyrrolo[3,2-d]pyrimidineone derivatives were designed and synthesized as novel FXa inhibitors, with some compounds showing excellent anticoagulant potency in vitro. nih.gov One promising compound from this series, 17a , demonstrated a high level of FXa inhibitory activity with an IC₅₀ value of 1.57 nM. nih.gov

In another study, hybrid molecules based on the pyrrolo[3,2,1-ij]quinolin-2(1H)-one scaffold were synthesized and evaluated as potential dual inhibitors of both FXa and FXIa. nih.govmdpi.com In vitro testing revealed that several of these derivatives could inhibit both coagulation factors. nih.govmdpi.com The most effective FXa inhibitor from this series had an IC₅₀ value of 3.68 μM, while the best FXIa inhibitor showed an IC₅₀ of 2.0 μM. nih.govmdpi.com These findings highlight the potential of designing hybrid molecules that combine the pyrrolo-one core with other pharmacophores, such as rhodanine, to achieve potent and selective anticoagulant activity. nih.gov

Table 2: In Vitro Inhibitory Activity of Selected Pyrrolo-Fused Derivatives on Coagulation Factors

Compound Scaffold Target Factor Lead Compound IC₅₀ Value Reference
Pyrrolo[3,2-d]pyrimidineone Factor Xa Compound 17a 1.57 nM nih.gov
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one Factor Xa Not specified 3.68 µM nih.govmdpi.com
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one Factor XIa Not specified 2.0 µM nih.govmdpi.com

General Applications as Synthetic Building Blocks in Organic Chemistry

The this compound core and its analogues, such as pyrrolo[3,4-d]pyridazinones, are valuable building blocks in organic synthesis for creating more complex, biologically active molecules. nih.gov The inherent reactivity of the fused heterocyclic system allows for various chemical modifications, enabling the development of libraries of compounds for drug discovery.

One common synthetic strategy involves the alkylation of the pyrrolo[3,4-d]pyridazinone core. For example, the reaction of a pyrrolo[3,4-d]pyridazine-1,4-dione with methyl chloroacetate (B1199739) leads to the formation of ester derivatives, which can serve as intermediates for further functionalization. nih.gov These ester intermediates can then be converted into hydrazides.

These hydrazides are versatile precursors for synthesizing a range of other heterocyclic systems. A key application is in the synthesis of N-acylhydrazone (NAH) derivatives. nih.gov The introduction of the NAH pharmacophore into the pyrrolo[3,4-d]pyridazinone structure has been explored as a strategy to develop compounds with dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activity. nih.gov

Furthermore, the pyrrolo[3,4-d]pyridazinone skeleton has been used to generate derivatives bearing 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) moieties. nih.gov These synthetic transformations demonstrate the utility of the core structure as a scaffold that can be readily elaborated to access a wide diversity of chemical structures with potential therapeutic applications, including analgesic and anti-inflammatory agents. nih.govnih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
7-phenyl-5H-thiazolo[5,4-e] nih.govnih.govnih.govtriazolo[5,1-c]pyrrolo[1,2-a] nih.govnih.govdiazepine
Diazepam
6-(4-fluorophenyl)thiazolo[3,2-b] nih.govnih.govnih.govtriazole
6-(4-Propoxyphenyl)thiazolo[3,2-b] nih.govnih.govnih.govtriazole
Carbamazepine
Thiazole-bearing 4-Thiazolidinones
Pyrrolo[3,2-d]pyrimidineone
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Rhodanine
Pyrrolo[3,4-d]pyridazinone
Methyl chloroacetate
N-acylhydrazone
1,3,4-oxadiazole

Viii. Future Directions and Emerging Research Avenues for 5,6 Dihydro 4h Pyrrolo 3,4 D Thiazol 4 One

Rational Design and Synthesis of Next-Generation Analogs with Tailored Properties

The future development of compounds based on the 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one scaffold will heavily rely on rational design principles to create analogs with optimized potency, selectivity, and pharmacokinetic profiles. This approach moves beyond random screening to a more targeted strategy, utilizing computational tools and a deep understanding of structure-activity relationships (SAR).

One key strategy is the creation of hybrid molecules, which combine the pyrrolothiazole core with other known pharmacophores to potentially achieve dual or multiple activities. This approach has been successfully used to create dual inhibitors of blood coagulation factors Xa and XIa by linking a related pyrrolo[3,2,1-ij]quinolin-2-one structure with a thiazole (B1198619) derivative. Similarly, SAR studies on related heterocyclic systems have shown that specific substitutions can significantly enhance biological activity. For instance, in novel benzoxazine (B1645224) scaffolds, the inclusion of hydroxyl groups and a para-amino group on different rings was found to be beneficial for anti-proliferative potency.

Future design of this compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.